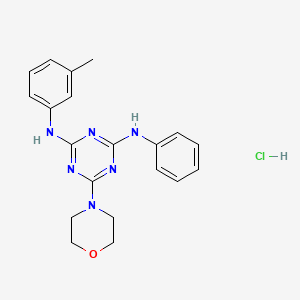

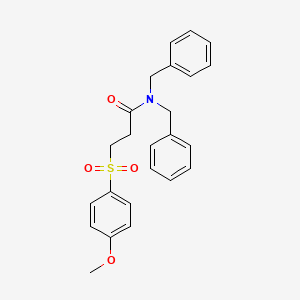

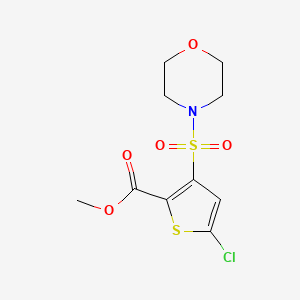

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a cyclopentylamino group, a thiadiazol group, and a dimethoxybenzamide group. These groups suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyclopentylamino group might be introduced through a reaction with cyclopentene . The thiadiazol group could potentially be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopentylamino and thiadiazol groups would likely contribute to the overall shape and reactivity of the molecule .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the amino group in the cyclopentylamino moiety could potentially participate in acid-base reactions . The thiadiazol group might undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents .Scientific Research Applications

Anticancer Activity

Thiophene derivatives, including the compound , have garnered attention for their potential as anticancer agents. Researchers have investigated their ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and interfere with tumor progression. The specific mechanisms underlying their anticancer effects are still under exploration, but these compounds hold promise as novel therapeutic agents in oncology .

Anti-Inflammatory Properties

The thiophene ring system has been linked to anti-inflammatory activity. Compounds containing thiophene moieties may modulate inflammatory pathways, making them relevant in the treatment of inflammatory diseases such as rheumatoid arthritis, Crohn’s disease, and psoriasis. Further studies are needed to elucidate the precise mechanisms involved .

Antimicrobial Effects

Thiophene derivatives exhibit antimicrobial properties against bacteria, fungi, and other pathogens. These compounds could potentially serve as alternatives to existing antibiotics or antifungal agents. Researchers are keen on exploring their efficacy and safety profiles in combating infections .

Organic Semiconductors and OLEDs

Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors used in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophene derivatives make them valuable components in these applications .

Corrosion Inhibition

Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. Their ability to protect metal surfaces from corrosion makes them relevant in various sectors, including oil and gas, automotive, and infrastructure. Researchers explore novel derivatives to enhance their effectiveness and stability .

Voltage-Gated Sodium Channel Blockers

Certain thiophene-containing compounds, such as articaine (2,3,4-trisubstituted thiophene), act as voltage-gated sodium channel blockers. Articaine is used as a dental anesthetic in Europe. Understanding the structure-activity relationships of these compounds can lead to the development of improved anesthetics and pain management options .

Safety and Hazards

properties

IUPAC Name |

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S2/c1-25-13-7-11(8-14(9-13)26-2)16(24)20-17-21-22-18(28-17)27-10-15(23)19-12-5-3-4-6-12/h7-9,12H,3-6,10H2,1-2H3,(H,19,23)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJQWHMJWJIWDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide](/img/structure/B2554440.png)

![1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2554442.png)

![3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-isopropylphenyl)pyridazine](/img/structure/B2554450.png)

![(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2554456.png)